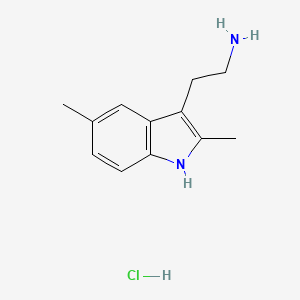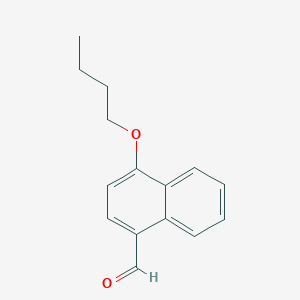
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azetidines.
Métodos De Preparación
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the thermal isomerization of aziridines, followed by base-promoted cyclization of dibromo amino esters to yield the desired azetidine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes.
Industry: It is used in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride can be compared with other azetidine derivatives, such as:
3-Bromoazetidine-3-carboxylic acid: Similar in structure but with a bromine atom instead of a trifluoromethoxy group.
Azetidine-2-carboxylic acid: Lacks the trifluoromethoxy group and has different reactivity and applications. The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C5H7ClF3NO3 |
|---|---|
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6F3NO3.ClH/c6-5(7,8)12-4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H |
Clave InChI |
LWUOKXPDCXDSNA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C(=O)O)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

